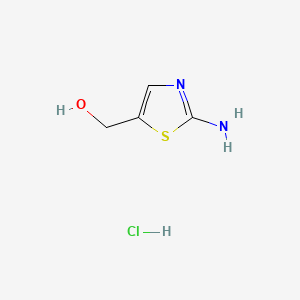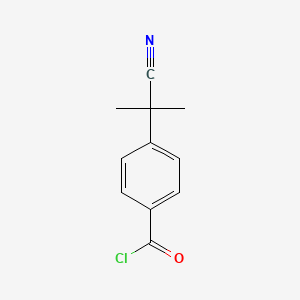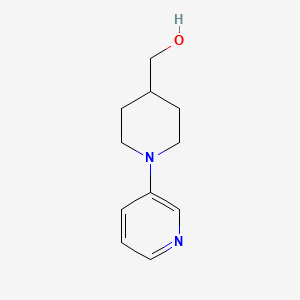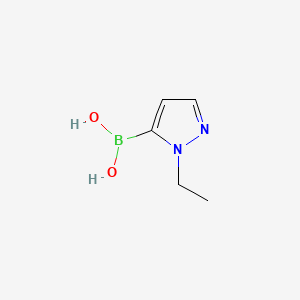
(2-Aminotiazol-5-il)metanol clorhidrato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminothiazol-5-yl)methanol hydrochloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Aplicaciones Científicas De Investigación
(2-Aminothiazol-5-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its ability to inhibit certain enzymes and receptors.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
Compounds with a similar 2-aminothiazole scaffold have been associated with a wide range of biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of Action
It’s known that 2-aminothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some 2-aminothiazole derivatives have shown potent and selective inhibitory activity against human cancerous cell lines .
Biochemical Pathways
This suggests that they may interact with pathways involving reactive oxygen species (ROS), which play a role in various diseases, including cancer, autoimmune, inflammatory, and cardiovascular neurodegenerative diseases .
Pharmacokinetics
The molecular weight of the compound is 166629 , which could potentially influence its bioavailability and pharmacokinetic profile.
Result of Action
Compounds with a similar 2-aminothiazole scaffold have demonstrated antioxidant activity and anti-proliferative effects on HepG2 cells . This suggests that (2-Aminothiazol-5-yl)methanol hydrochloride may have similar effects.
Action Environment
The synthesis of similar 2-aminothiazole derivatives has been successfully performed in an aqueous ethanol medium , suggesting that the compound’s action may be influenced by the solvent environment.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride typically involves the reaction of 2-aminothiazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of (2-Aminothiazol-5-yl)methanol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions: (2-Aminothiazol-5-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.
Substitution: The amino group in the thiazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: N-substituted thiazole derivatives.
Comparación Con Compuestos Similares
2-Aminothiazole: A precursor in the synthesis of (2-Aminothiazol-5-yl)methanol hydrochloride.
2-Amino-5-chlorothiazole: Another thiazole derivative with similar chemical properties.
2-Amino-4-methylthiazole: A structurally related compound with different substituents on the thiazole ring.
Uniqueness: (2-Aminothiazol-5-yl)methanol hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .
Propiedades
IUPAC Name |
(2-amino-1,3-thiazol-5-yl)methanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1,7H,2H2,(H2,5,6);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZZLTDJVMVQIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1640995-62-5 |
Source


|
| Record name | 5-Thiazolemethanol, 2-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1640995-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1h,3h-[1,3,5]Oxadiazepino[5,6-a]benzimidazole](/img/structure/B591452.png)
![3H-Oxazolo[4,3-a]isoquinolin-3-one, 1,1-diethyl-1,5,6,10b-tetrahydro-8,9-dimethoxy-](/img/new.no-structure.jpg)



![[(3R,4aS,5R,6S)-5-ethenyl-1-oxo-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl] (2E,6E)-8-hydroxy-2,6-dimethylocta-2,6-dienoate](/img/structure/B591461.png)

![N-[[4-(Phenylmethoxy)phenyl]methyl]-2-[(3-thienylcarbonyl)amino]-4-thiazoleacetamide](/img/structure/B591464.png)
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B591465.png)

![(1H-Benzo[d]imidazol-4-yl)methanamine hydrochloride](/img/structure/B591468.png)

![(1H-Pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B591472.png)
